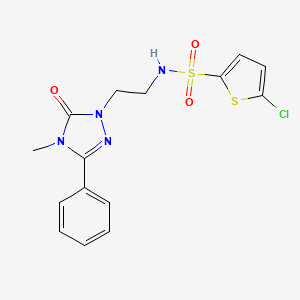

5-chloro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-chloro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide” is a novel antithrombotic agent . It is a highly potent and selective, direct Factor Xa inhibitor with excellent in vivo antithrombotic activity .

Synthesis Analysis

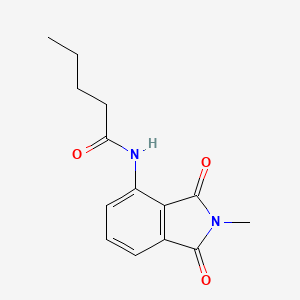

The synthesis of this compound involves several steps . The process starts with CbzCl in THF at -20 °C, followed by n-BuLi in THF from -78 °C to room temperature. The mixture is then refluxed in a 9:1 solution of EtOH/H2O. The next steps involve MsCl and NEt3 in CH2Cl2 from 0 °C to room temperature, potassium phthalimide in CH3CN, and N,N¢-carbonyldiimidazole (CDI) and DMAP in THF under reflux .Molecular Structure Analysis

The X-ray crystal structure of the compound in complex with human Factor Xa has been determined . This has clarified the binding mode and the stringent requirements for high affinity .Chemical Reactions Analysis

The compound is a low molecular weight, orally administrable inhibitor of blood clotting factor Xa . It can be employed for the prophylaxis, secondary prophylaxis, and/or treatment of various thromboembolic diseases .Physical And Chemical Properties Analysis

The compound is an amorphous form with a glass transition temperature of about 83 °C .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 5-chloro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide:

Antithrombotic Agent

This compound has shown potential as an antithrombotic agent. It works by inhibiting Factor Xa, a crucial enzyme in the coagulation cascade. By targeting Factor Xa, it helps prevent the formation of blood clots, making it a promising candidate for the treatment and prevention of thromboembolic diseases .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. The presence of the triazole ring and sulfonamide group contributes to its ability to inhibit the growth of cancer cells. Studies have shown its effectiveness against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. Its unique chemical structure allows it to disrupt microbial cell walls and inhibit essential enzymes, making it a valuable candidate for developing new antibiotics and antifungal agents .

Anti-inflammatory Effects

Due to its structural components, this compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Activity

The compound has shown promising antioxidant activity, which is crucial for protecting cells from oxidative stress and damage. Its ability to scavenge free radicals and enhance the body’s antioxidant defenses makes it a potential candidate for preventing and treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .

Antiviral Applications

Research has explored the antiviral potential of this compound, particularly against viruses like HIV and influenza. Its mechanism involves inhibiting viral replication and disrupting viral enzymes, which could lead to the development of new antiviral drugs .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, including proteases and kinases. This property is valuable in drug development, as enzyme inhibitors are crucial in treating diseases like hypertension, diabetes, and cancer .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

It’s worth noting that similar compounds have shown a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Compounds with similar structures have been known to interact with multiple biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The compound has been described as having a good pharmacokinetic profile . .

Result of Action

Similar compounds have been known to exert a wide range of biological effects, likely due to their interactions with multiple targets and pathways .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-chloro-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O3S2/c1-19-14(11-5-3-2-4-6-11)18-20(15(19)21)10-9-17-25(22,23)13-8-7-12(16)24-13/h2-8,17H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYIWXMZQJICFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2467050.png)

![6-{[4-(cyclohexylcarbonyl)piperazin-1-yl]sulfonyl}-3-isopropyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2467052.png)

![1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2467057.png)